N-methyl-N-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
Description
N-methyl-N-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrido[1,2-a]pyrimidin-4-one core fused with an azetidine (4-membered nitrogen-containing ring) and a cyclopropanesulfonamide group.
Properties
IUPAC Name |
N-methyl-N-[[1-(4-oxopyrido[1,2-a]pyrimidin-2-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-18(24(22,23)13-5-6-13)9-12-10-19(11-12)15-8-16(21)20-7-3-2-4-14(20)17-15/h2-4,7-8,12-13H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMMAODZIAFJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=CC(=O)N3C=CC=CC3=N2)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Core Heterocycle Variations
- Pyrido[1,2-a]pyrimidin-4-one vs. In contrast, the pyrrolo[2,3-b]pyridine system in N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide () features a fused 5-6 bicyclic system with a nitro substituent, which may confer distinct electronic and steric properties for target binding .
- Pyrido[1,2-a]pyrimidin-4-one vs.
Substituent and Functional Group Analysis
- Sulfonamide Group: All three compounds feature a cyclopropanesulfonamide moiety, which is known to enhance metabolic stability and membrane permeability. However, the target compound’s N-methyl substitution on the sulfonamide may reduce steric hindrance compared to the ethyl and isopropyl groups in analogues from and .
- Azetidine vs. In contrast, the cyclopentane ring in ’s compound offers greater flexibility, which might improve adaptability to diverse binding pockets .
Physicochemical and Pharmacokinetic Properties
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